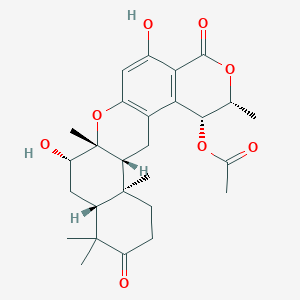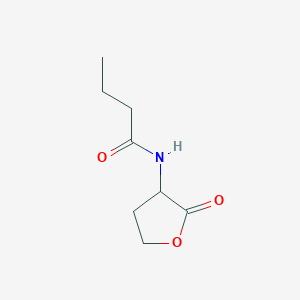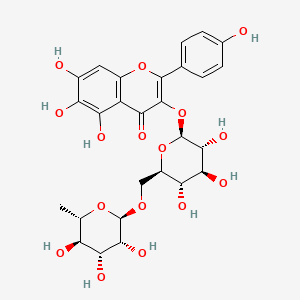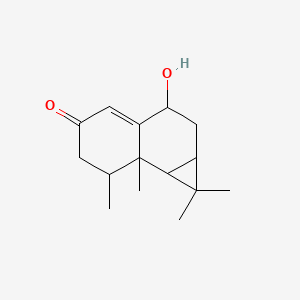
Diethyl (6-bromohexyl)phosphonate
Overview
Description
Diethyl (6-bromohexyl)phosphonate is a chemical compound that contains a bromine group and a phosphonic acid ethyl ester group . The bromine group is a good leaving group and easily undergoes substitution reactions .
Synthesis Analysis
The synthesis of diethyl (6-bromohexyl)phosphonate and similar compounds has been a topic of considerable research. A mild method for the modular preparation of phosphonylated derivatives, several of which exhibit interesting biological activities, is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .Molecular Structure Analysis
The molecular formula of diethyl (6-bromohexyl)phosphonate is C10H22BrO3P . It has an average mass of 301.158 Da and a monoisotopic mass of 300.048981 Da .Chemical Reactions Analysis
The bromine group in diethyl (6-bromohexyl)phosphonate makes it a good candidate for substitution reactions . Phosphonates, including diethyl (6-bromohexyl)phosphonate, have garnered considerable attention due to their singular biological properties and synthetic potential . The hydrolysis of phosphonates is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Physical And Chemical Properties Analysis
Diethyl (6-bromohexyl)phosphonate has a topological polar surface area of 35.5 Ų . It has a rotatable bond count of 10 . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .Scientific Research Applications
Hydrolysis and Dealkylation
Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds . The hydrolysis of P-esters, such as “Diethyl (6-bromohexyl)phosphonate”, is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
Biological Activity
Phosphinic and phosphonic acids are of great importance due to their biological activity . Most of them are known as antibacterial agents . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .
Antimicrobial Agents
Diethyl benzylphosphonate derivatives have been synthesized and evaluated as potential antimicrobial agents . Two compounds were identified as antimicrobial agents having comparable activity to ciprofloxacin, bleomycin, and cloxacillin .
Agricultural Applications
Phosphonate compounds have been studied for their herbicidal, bactericidal, fungicidal, insecticidal, antiviral, and plant growth regulation functions . This provides a basis for the development of new phosphonate compound pesticides .
Synthesis of Biologically Active Compounds
Phosphinates and phosphonates are used in the synthesis of biologically active compounds . For example, acyclic nucleoside phosphonic derivatives like Cidofovir, Adefovir and Tenofovir play an important role in the treatment of DNA virus and retrovirus infections .
Bone Health
Dronates, a type of P-esters, are known to increase the mineral density in bones .
Mechanism of Action
Target of Action
Diethyl (6-bromohexyl)phosphonate is a phosphonate compound . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes Phosphonates in general have been known to interact with enzymes likeDiacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .
Mode of Action
It’s known that phosphonates can inhibit metabolic enzymes by mimicking the structure of biological molecules . This compound contains a bromine group, which is a good leaving group and can easily undergo substitution reactions .
Biochemical Pathways
Phosphonates are known to be involved in various biochemical pathways due to their ability to mimic the structure of biological molecules .
Result of Action
Given its structural similarity to other phosphonates, it may have the potential to inhibit certain metabolic enzymes .
properties
IUPAC Name |
1-bromo-6-diethoxyphosphorylhexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9-11/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKURBMYMZOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCBr)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BrO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (6-bromohexyl)phosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[4-(Dimethylamino)phenacyl]phenanthridine](/img/structure/B3039183.png)



![2-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B3039191.png)



![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3039199.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one](/img/structure/B3039200.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B3039202.png)
![4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B3039203.png)
